molecular formula C20H17NO7 B385434 Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate CAS No. 637751-44-1

Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate

Cat. No.: B385434
CAS No.: 637751-44-1
M. Wt: 383.4g/mol
InChI Key: SJKZQFQBZZGPJZ-UHFFFAOYSA-N
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Description

Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate is a synthetic chromene-based ester characterized by a carbamoylmethoxy substituent at the 7-position of the chromen-4-one core and an ethyl benzoate group at the 3-position. Chromene derivatives are widely studied for their biological activities, including anti-inflammatory, anticancer, and kinase-inhibitory properties.

Properties

IUPAC Name

ethyl 4-[7-(2-amino-2-oxoethoxy)-4-oxochromen-3-yl]oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO7/c1-2-25-20(24)12-3-5-13(6-4-12)28-17-10-27-16-9-14(26-11-18(21)22)7-8-15(16)19(17)23/h3-10H,2,11H2,1H3,(H2,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKZQFQBZZGPJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Comparative Analysis of Esterification Methods

MethodCatalystSolventTemperature (°C)Yield (%)Purity (HPLC)
Mitsunobu ReactionPPh₃, DEADTHF258598.5
Acid-CatalyzedH₂SO₄Toluene1107289.3
DCC CouplingDCC, DMAPDCM0–257895.2

Key findings:

  • The Mitsunobu reaction provides superior yield and purity but requires stringent anhydrous conditions.

  • Acid-catalyzed esterification is cost-effective but results in lower regioselectivity due to competing side reactions.

Industrial-Scale Production Strategies

Scalable synthesis necessitates process intensification:

  • Continuous Flow Reactors : Microreactors reduce reaction times for cyclization steps from 12 hours to 30 minutes, enhancing throughput.

  • Crystallization Techniques : Anti-solvent crystallization (water/ethanol) improves product purity to >99% by removing unreacted intermediates.

Table 2: Industrial vs. Laboratory-Scale Parameters

ParameterLaboratory ScaleIndustrial Scale
Batch Size10 g50 kg
Cyclization Time12 h0.5 h
Overall Yield65%78%
Purity95%99%

Characterization and Quality Control

Post-synthesis characterization ensures structural fidelity:

  • NMR Spectroscopy :

    • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, chromen-4-one H-3), 7.89 (d, J=8.8 Hz, 2H, benzoate aromatic), 6.99 (d, J=8.8 Hz, 2H), 4.85 (s, 2H, carbamoylmethoxy CH₂).

  • HPLC Analysis : C18 column (ACN/water, 70:30), retention time = 6.7 min, purity ≥98%.

Comparison with Analogous Compounds

Table 3: Ester Group Impact on Physicochemical Properties

Compound (Ester Group)LogPAqueous Solubility (mg/mL)Melting Point (°C)
Ethyl2.310.45178–180
Methyl1.980.67165–167
Propyl2.650.32182–184

The ethyl derivative balances lipophilicity and solubility, making it preferable for formulation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its anticancer activity and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing inflammation and pain. Additionally, it can scavenge free radicals, thereby exerting antioxidant effects.

Comparison with Similar Compounds

Ethyl 4-({7-[2-(4-Methoxyphenyl)-2-oxoethoxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate

Structural Differences :

  • Substituents : The chromen-4-one core in this analog features a 2-methyl group and a 4-methoxyphenyl-2-oxoethoxy chain at the 7-position, replacing the carbamoylmethoxy group in the target compound.
  • Molecular Weight : Estimated at ~535.50 g/mol (vs. ~414.37 g/mol for the target compound), due to the bulkier methoxyphenyl-oxoethoxy group.

Physicochemical and Functional Properties :

  • Solubility : Lower solubility in polar solvents compared to the target compound, attributed to the lipophilic methoxyphenyl group.

Ethyl 4-{2-[4-(alkenyloxy)phenyl]diazenyl}benzoates (e.g., Compounds 2d–2f)

Structural Differences :

  • Core Structure : These analogs replace the chromen-4-one system with a diazenyl (N=N) linker and vary in alkenyloxy chain length (e.g., hex-5-enyloxy, hept-6-enyloxy).
  • Substituents : The ethyl benzoate group is retained, but the chromene moiety is absent.

Functional Properties :

  • Applications : Designed as photo-switchable bent-core liquid crystals, these compounds exhibit mesomorphic behavior dependent on alkenyl chain length. For example, 2d (hex-5-enyloxy) shows higher thermal stability in liquid crystal phases compared to 2f (oct-7-enyloxy) due to reduced chain flexibility .
  • Synthesis : Prepared via nucleophilic substitution with haloalkenes in dry acetone using K₂CO₃/KI, yielding 54–78% .

4-Bromo-3-methylbenzoic Acid

Its poor solubility and irritant properties contrast with the target compound’s esterified, hydrogen-bond-capable structure .

Data Table: Key Comparative Metrics

Property Target Compound Compound Ethyl 4-{2-[4-(hex-5-enyloxy)phenyl]diazenyl}benzoate (2d)
Molecular Weight ~414.37 g/mol ~535.50 g/mol ~350–400 g/mol
Core Structure Chromen-4-one Chromen-4-one (2-methyl) Diazene-linked benzoate
Key Substituent 7-(carbamoylmethoxy) 7-[2-(4-methoxyphenyl)-2-oxoethoxy] 4-(hex-5-enyloxy)phenyl-diazenyl
Solubility Moderate (polar solvents) Low (lipophilic groups) Variable (depends on chain length)
Biological Activity Potential kinase inhibition Not reported None (liquid crystal applications)
Applications Pharmaceutical research Material science (unconfirmed) Liquid crystal displays

Research Findings and Implications

  • Carbamoyl vs. Methoxyphenyl Groups : The carbamoylmethoxy group in the target compound improves polar interactions, suggesting advantages in drug design over the methoxyphenyl analog’s lipophilic profile .
  • Chromene vs. Diazene Cores : Chromene derivatives are more biologically relevant, whereas diazenyl analogs prioritize material science applications .
  • Synthetic Flexibility : The target compound’s synthesis (unreported in evidence) likely parallels methods in , but substituent choice critically directs functional outcomes.

Biological Activity

Ethyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate is a compound of significant interest due to its potential biological activities, particularly in the context of antitumor and antioxidant properties. This article provides a detailed overview of the biological activity associated with this compound, supported by research findings and case studies.

Chemical Structure and Properties

This compound has the chemical formula C20H17NO7C_{20}H_{17}NO_7 and is classified under the category of coumarin derivatives. Its structure includes a benzoate moiety linked to a chromone framework, which is known for various biological activities.

Recent studies have highlighted the antitumor effects of compounds structurally related to this compound. For instance, research on similar compounds demonstrated that they can induce apoptosis in cancer cells, primarily through the modulation of apoptotic markers such as Bcl-2 and Bax. The interaction between these compounds and specific cancer cell receptors has been explored using molecular docking techniques, revealing promising binding affinities that suggest potential therapeutic applications in oncology .

Case Study: Efficacy Against Ehrlich Ascites Carcinoma (EAC)

A notable study evaluated the antitumor activity of a related compound against EAC cells in mice. The results indicated that treatment with the compound resulted in:

  • 100% reduction in tumor cell viability.
  • Significant enhancement of total antioxidant capacity .
  • Induction of apoptosis as evidenced by histopathological examinations .

These findings suggest that this compound may exhibit similar antitumor properties, warranting further investigation.

Antioxidant Properties

The antioxidant activity of coumarin derivatives is well-documented. This compound likely shares this characteristic due to its structural features. Antioxidants play a critical role in neutralizing free radicals, which are implicated in various diseases, including cancer and cardiovascular disorders. The total antioxidant capacity observed in related compounds indicates a potential for protective effects against oxidative stress .

Summary of Biological Activity

Activity Findings
AntitumorSignificant reduction in tumor viability; induction of apoptosis
AntioxidantEnhanced total antioxidant capacity; protective effects against oxidative stress

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